N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis of derivatives and analogues related to "N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide", focusing on their chemical properties and potential applications. For instance, the synthesis of acid chloride derivatives of a similar compound demonstrated in vitro anti-inflammatory and antioxidant activity, highlighting the chemical versatility and potential therapeutic applications of these derivatives (Kumar, Anupama, & Khan, 2008). Another study involved the development of a novel approach for synthesizing 2-arylpyrrolidine-1-carboxamides, showcasing innovative pathways to derive new compounds with potentially valuable biological activities (Smolobochkin et al., 2017).
Biological Activity and Applications
A variety of studies have assessed the biological activities of compounds structurally related to "N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide", exploring their potential as therapeutic agents. Research into acid chloride derivatives of a closely related compound revealed promising anti-inflammatory and antioxidant properties, comparable to those of ibuprofen and ascorbic acid, suggesting potential applications in treating inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).
Methodological Innovations
Innovations in synthetic methodologies have been a focal point of research, with studies detailing novel reactions and processes to synthesize compounds similar to "N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide". For example, the synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed reactions offers new avenues for creating compounds with potential pharmacological activities (Smolobochkin et al., 2017).
properties
IUPAC Name |
N-methyl-2-[(2-phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18-16(21)15-12-8-5-9-13(12)23-17(15)19-14(20)10-22-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRYQBVTUZAXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(2-phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
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